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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial composition of kefir
grains, with a specific focus on the microorganisms responsible for the production of kefiran, a
bioactive exopolysaccharide. This document delves into the quantitative distribution of key
bacterial and yeast species, details the experimental protocols for their identification and
quantification, and explores the biosynthetic pathway of kefiran.

Microbial Composition of Kefir Grains for Kefiran
Production

Kefir grains are a complex symbiotic consortium of bacteria and yeasts embedded in a
polysaccharide matrix, of which kefiran is a primary component. The microbial composition can
vary depending on the origin of the grains and the fermentation conditions. However, a core
group of microorganisms is consistently associated with kefiran production.

Dominant Bacterial Species

Lactic acid bacteria (LAB) are the predominant bacterial group in kefir grains, with Lactobacillus
kefiranofaciens being the principal producer of kefiran.[1] Other Lactobacillus species also
play a significant role in shaping the grain's structure and the overall fermentation process.

Table 1: Quantitative Abundance of Key Bacterial Species in Kefir Grains
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. . Relative . . .
Bacterial Species Role in Kefir Grain Reference(s)
Abundance (%)
Lactobacillus Primary kefiran
_ , 81.45-96.3 [2][3]
kefiranofaciens producer
) ] o Contributes to grain
Lentilactobacillus kefiri  2.01 - 7.86 [2][4]
structure
Lactobacillus ] )
) 0.13-21.8 Acid production [4]
helveticus
) ) Acid production, flavor
Lactococcus lactis 6.2 - Varies [5]
development
Leuconostoc ] Flavor and aroma
) Varies ) [2]
mesenteroides compound production
Acetobacter species Varies Acetic acid production  [2]

Note: Relative abundance can vary significantly based on the kefir grain origin and analytical

methods used.

Dominant Yeast Species

Yeasts are essential for the symbiotic relationship within the kefir grain, contributing to the

production of ethanol, carbon dioxide, and flavor compounds. While not directly producing

kefiran, their metabolic byproducts can influence the growth and kefiran production of

Lactobacillus kefiranofaciens.

Table 2: Quantitative Abundance of Key Yeast Species in Kefir Grains
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. Relative . . .
Yeast Species Role in Kefir Grain Reference(s)
Abundance (%)

) Contributes to
Kazachstania

) 73 fermentation [5]
unispora
byproducts
) i . Common yeast in kefir
Kazachstania exigua Varies ) [2]
grains
Saccharomyces ] Ethanol and CO2
. Varies ) [2]
cerevisiae production
Kluyveromyces )
) 76 Lactose fermentation [2]
marxianus
Contributes to aroma
Dekkera anomala 27 [5]

profile

Note: The diversity and abundance of yeast species can differ significantly between kefir grain
sources.

Experimental Protocols

Accurate characterization of the microbial composition of kefir grains is crucial for
understanding and optimizing kefiran production. The following sections detail the standard
protocols for the isolation, identification, and quantification of these microorganisms, as well as
for the extraction and quantification of kefiran.

Microbial Identification and Quantification

This method allows for the isolation and phenotypic characterization of viable yeasts from kefir
grains.

Materials:
o Kefir grains

o Sterile 0.1% (w/v) peptone water
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e Yeast Extract Glucose Chloramphenicol (YGC) agar plates

e Malt Extract Agar (MEA) plates

e Incubator (25-30°C)

e Microscope

e Biochemical test kits (e.g., AP1 20C AUX)

Procedure:

o Aseptically weigh 10 g of kefir grains and homogenize in 90 mL of sterile peptone water.
o Perform a ten-fold serial dilution of the homogenate.

e Spread plate 0.1 mL of appropriate dilutions onto YGC and MEA plates.

¢ Incubate the plates aerobically at 25-30°C for 3-5 days.[6]

o Observe and record colony morphology.

o Select representative colonies for purification by re-streaking on fresh plates.

» Perform microscopic examination (e.g., Gram staining, cell morphology) of purified isolates.
e Conduct biochemical tests for species-level identification.

This high-throughput sequencing method provides a comprehensive profile of the bacterial
community within kefir grains, including non-culturable species.

Materials:
o Kefir grains
» DNA extraction kit (e.g., DNeasy PowerSoil Pro Kit, QIAGEN)

e Primers targeting a variable region of the 16S rRNA gene (e.g., V3-V4)

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www2.ufrb.edu.br/kefirdoreconcavo/images/Caracteriza%C3%A7%C3%A3o_da_popula%C3%A7%C3%A3o_microbiana_em_diferentes_fases_de_produ%C3%A7%C3%A3o_e_Kefir_Kefir_cultivo_da_massa_de_gr%C3%A3os.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e PCR reagents (Tag polymerase, dNTPs, buffer)
e Gel electrophoresis equipment
o DNA purification kit
o Next-generation sequencing (NGS) platform (e.g., lllumina MiSeq)
» Bioinformatics software for data analysis (e.g., QIIME 2)
Procedure:
» DNA Extraction:
o Homogenize 200-250 mg of kefir grains.

o Follow the manufacturer's protocol for the selected DNA extraction kit to lyse the cells and
purify the total genomic DNA.[7]

e PCR Amplification:

o Amplify the target region of the 16S rRNA gene using specific primers with adapter
sequences for the NGS platform.

o Atypical PCR reaction includes an initial denaturation step, followed by 25-30 cycles of
denaturation, annealing, and extension, and a final extension step.

e Library Preparation:

o Purify the PCR products to remove primers and dNTPs.

o Quantify the purified amplicons.

o Pool the barcoded amplicons in equimolar concentrations.
e Sequencing:

o Sequence the pooled library on an NGS platform according to the manufacturer's
instructions.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.researchgate.net/publication/354129587_Biosynthesis_Production_and_Application_Of_Kefiran_In_Food_Industry_A_Review
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Data Analysis:

(¢]

Perform quality filtering of the raw sequencing reads.

[¢]

Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence
Variants (ASVs).

[¢]

Assign taxonomy to the representative sequences by comparing them to a reference
database (e.g., Greengenes, SILVA).

[¢]

Analyze the microbial community composition and diversity.[8]

Kefiran Extraction and Quantification

This protocol describes the isolation of kefiran from kefir grains.
Materials:

o Kefir grains

« Distilled water

 Trichloroacetic acid (TCA) solution

e Cold ethanol (96-100%)

o Centrifuge

o Freeze-dryer

Procedure:

o Wash the kefir grains with distilled water to remove residual milk.

e Suspend the grains in distilled water (1:10 w/v) and heat at 80°C for 30 minutes with stirring.

[9]

e Cool the mixture and centrifuge to pellet the grain debiris.
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e Collect the supernatant and add TCA solution to a final concentration of 4% (w/v) to
precipitate proteins. Let it stand overnight at 4°C.

» Centrifuge to remove the precipitated proteins.

» Add two volumes of cold ethanol to the supernatant to precipitate the kefiran. Let it stand
overnight at 4°C.

e Collect the kefiran precipitate by centrifugation.
e Wash the pellet with 70% ethanol to remove residual TCA.

o Dissolve the purified kefiran in a minimal amount of hot water (60°C) and freeze-dry to
obtain a powdered form.[9]

High-Performance Liquid Chromatography (HPLC) can be used to quantify the
monosaccharide composition of kefiran after acid hydrolysis.

Materials:

» Purified kefiran

o Sulfuric acid (H2S0a4)

o HPLC system with a Refractive Index (RI) detector

o Carbohydrate analysis column (e.g., Aminex HPX-87H)
e Monosaccharide standards (glucose, galactose)
Procedure:

o Acid Hydrolysis:

o Accurately weigh a known amount of purified kefiran and dissolve it in a specific volume
of dilute H2SOa (e.g., 2 M).

o Hydrolyze the kefiran by heating at 100°C for 2-4 hours.
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o Neutralize the hydrolysate with a saturated solution of barium hydroxide.

o Centrifuge to remove the barium sulfate precipitate.

e HPLC Analysis:

o

Filter the supernatant through a 0.22 pm filter.

[¢]

Inject the sample into the HPLC system.

o

The mobile phase is typically dilute sulfuric acid (e.g., 0.005 M) at a constant flow rate.

[e]

Identify and quantify the glucose and galactose peaks by comparing their retention times
and peak areas to those of the standards.[3][10]

Visualizations of Key Processes

Experimental Workflow for Microbial Community
Analysis

Sample Preparation DNA Extraction 16S rRNA Gene Sequencing Data Analysis

Click to download full resolution via product page

Caption: Workflow for 16S rRNA gene sequencing analysis of kefir grains.

Kefiran Biosynthesis Pathway in Lactobacillus
kefiranofaciens

The biosynthesis of kefiran in Lactobacillus kefiranofaciens involves a cluster of genes
responsible for the synthesis of sugar precursors, their activation, polymerization, and export.
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Sugar Precursor Synthesis

Glucose

Glucokinase
\ 4
Glucose-6-P
Phosphoglucomutase Leloir Pathway

Glucose-1-P

UDP-glucose
pyrophosphorylase

\4

UDP-Glucose

Repeating Unit Assembly & Polymerization
4

Glycosyltransferases
(eps genes)

Kefiran Repeating Unit

Polymerase
(eps gene)

Growing Kefiran Chain

Flippase
(eps gene)

Export System
(eps genes)

Extracellular Kefiran

Click to download full resolution via product page

Caption: Proposed biosynthetic pathway of kefiran in L. kefiranofaciens.
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Logical Relationship of Factors Influencing Kefiran
Production

The production of kefiran is a complex process influenced by genetic factors, environmental
conditions, and microbial interactions.

Genetic Factors Environmental Factors Microbial Interactions
(eps Gene Cluster) ( pH ) (Temperature) (Carbon Source) (Nitrogen Source) G?;X;faggﬂ [Other(liiﬁcl\g?fgohtesj

Kefiran Production
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Caption: Factors influencing kefiran production by Lactobacillus kefiranofaciens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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